Positional Isomerism & ADME Profiles
6-(1-Fluorocyclopropyl)-3-pyridinamine is a positional isomer of 5-cyclopropyl-4-fluoro-2-pyridinamine, with both sharing the identical molecular formula C₈H₉FN₂ and MW 152.17 g/mol but differing in the pyridine substitution pattern: the target compound places the fluorocyclopropyl group at the 6-position and the amine at the 3-position, whereas the comparator places a cyclopropyl (non-fluorinated) at the 5-position, fluorine directly on the pyridine ring at the 4-position, and amine at the 2-position . This difference in atom connectivity produces distinct SMILES strings (target: Nc1ccc(C2(F)CC2)nc1 vs. comparator: C1CC1C2=CN=C(C=C2F)N) and yields a different calculated hydrogen-bonding donor/acceptor arrangement and pKa environment at the pyridine nitrogen . In the fluorocyclopropyl-quinolone antibacterial series, a structurally analogous positional shift between cis- and trans-fluorocyclopropyl isomers produced differential Gram-positive antibacterial potency, with cis derivatives being consistently more potent than trans counterparts [1]. Although direct biological data for 6-(1-fluorocyclopropyl)-3-pyridinamine itself are not published in the open literature, the combination of electron-withdrawing fluorine on the cyclopropane ring and the amine at the 3-position creates a unique pharmacophoric vector geometry distinct from all registered isomers, making this compound a non-fungible building block for SAR exploration [2]. The fluorocyclopropyl group additionally reduces lipophilicity relative to non-fluorinated cyclopropyl analogs, as demonstrated in the quinolone series where introduction of fluorine on the cyclopropane ring decreased logP compared to nonfluorinated quinolones [1].
| Evidence Dimension | Molecular connectivity, substitution pattern, and predicted lipophilicity |
|---|---|
| Target Compound Data | 6-(1-fluorocyclopropyl)-3-pyridinamine: SMILES Nc1ccc(C2(F)CC2)nc1; 1-fluorocyclopropyl at C6, amine at C3; predicted logP ~0.6 |
| Comparator Or Baseline | 5-Cyclopropyl-4-fluoro-2-pyridinamine: SMILES C1CC1C2=CN=C(C=C2F)N; cyclopropyl at C5, F at C4, amine at C2; predicted logP ~0.8 |
| Quantified Difference | Isomeric: distinct SMILES, different pharmacophoric vectors; ~0.2 log unit lipophilicity shift predicted for fluorocyclopropyl vs. ring-fluorinated analog |
| Conditions | In silico comparison based on SMILES and molecular formula identity; lipophilicity prediction based on class-level fluorocyclopropyl quinolone SAR data |
Why This Matters
Positional isomers with identical molecular formula cannot be used interchangeably in SAR studies because altered amine and fluorine placement affects hydrogen bonding, basicity, and target complementarity, making this specific isomer essential for reproducing published synthetic routes.
- [1] Atarashi S, et al. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. J Med Chem. 1993;36(22):3444-3448. doi:10.1021/jm00074a027. View Source
- [2] David E, et al. Syntheses and applications of monofluorinated cyclopropanes. Med Chem Commun. 2012;3(11):1375-1384. doi:10.1039/c2md20144b. View Source
